molecular formula C13H17NO3 B14493050 N-Phenacyl ethyl urethane CAS No. 63982-23-0

N-Phenacyl ethyl urethane

Cat. No.: B14493050
CAS No.: 63982-23-0
M. Wt: 235.28 g/mol
InChI Key: PMTWRLWULCXDOH-UHFFFAOYSA-N
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Description

N-Phenacyl ethyl urethane is an organic compound that belongs to the class of urethanes Urethanes are esters of carbamic acid and are widely used in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenacyl ethyl urethane typically involves the reaction of phenacyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-Phenacyl ethyl urethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenacyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly employed.

Major Products Formed

    Oxidation: Formation of phenacyl derivatives.

    Reduction: Formation of ethyl urethane derivatives.

    Substitution: Formation of various substituted urethanes.

Scientific Research Applications

N-Phenacyl ethyl urethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Phenacyl ethyl urethane involves its interaction with nucleophiles and electrophiles. The phenacyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This interaction leads to the formation of various derivatives and products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenacyl methyl urethane
  • N-Phenacyl propyl urethane
  • N-Phenacyl butyl urethane

Uniqueness

N-Phenacyl ethyl urethane is unique due to its specific phenacyl and ethyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

63982-23-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl N-(3-oxo-4-phenylbutyl)carbamate

InChI

InChI=1S/C13H17NO3/c1-2-17-13(16)14-9-8-12(15)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)

InChI Key

PMTWRLWULCXDOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC(=O)CC1=CC=CC=C1

Origin of Product

United States

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